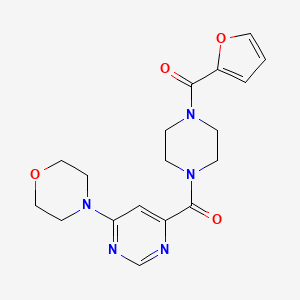

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Descripción

(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group at the 6-position and a piperazine moiety at the 4-position, which is further functionalized with a furan-2-carbonyl group. The furan ring may contribute to π-π stacking interactions in biological targets, while the pyrimidine core offers a scaffold for kinase inhibition or enzyme modulation.

Propiedades

IUPAC Name |

furan-2-yl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c24-17(14-12-16(20-13-19-14)21-7-10-26-11-8-21)22-3-5-23(6-4-22)18(25)15-2-1-9-27-15/h1-2,9,12-13H,3-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRKQJPLLGDSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, known for its potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- CAS Number : 1904105-00-5

The structural characteristics of this compound contribute significantly to its biological activity. The presence of both furan and piperazine moieties enhances its interaction with biological targets.

The compound exhibits multiple mechanisms that contribute to its biological effects:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms .

- In vitro studies reported that derivatives of this compound inhibited PARP1 activity, leading to increased apoptosis in breast cancer cells .

- Anti-Cancer Activity :

-

Anti-inflammatory Properties :

- Compounds related to this structure have been noted for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), reducing pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Breast Cancer

In a study evaluating the efficacy of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone, researchers treated MCF-7 breast cancer cells with varying concentrations. The results indicated that at higher concentrations, the compound significantly induced apoptosis, as evidenced by increased levels of CASPASE 3/7 activity. This suggests a promising avenue for developing targeted therapies for breast cancer using this compound or its derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrimidine-Based Analogues

- (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone (): Structural Differences: Replaces the morpholine and furan-2-carbonyl groups with a chloro-trifluoromethylphenyl and methyl substituent. Synthesis: Synthesized via trifluoroacetic acid-mediated deprotection of a piperazine carboxylate precursor . Key Properties: The electron-withdrawing trifluoromethyl group likely enhances metabolic stability compared to the furan group in the target compound.

Thienopyrimidine Derivatives ():

- 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (): Structural Differences: Substitutes the pyrimidine core with a thieno[2,3-d]pyrimidine system and introduces a methanesulfonyl-piperazine group. Synthesis: Involves Suzuki coupling with boronic acids and sodium borohydride reduction . Key Properties: The thienopyrimidine core may improve binding to kinases due to increased planarity, while the methanesulfonyl group enhances solubility.

- 2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine (): Structural Differences: Features a methyl-piperazine group and an aromatic amine substituent. Synthesis: Utilizes isoamyl nitrite in chloroform/acetic acid for diazotization . Key Properties: The aromatic amine may facilitate hydrogen bonding in target interactions, contrasting with the furan’s hydrophobic character.

Physicochemical and Pharmacological Comparisons

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.